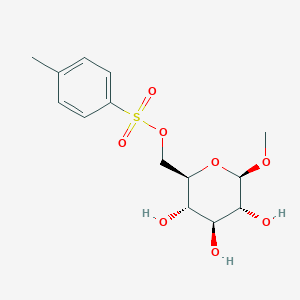
Methyl 6-O-tosyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-O-tosyl-beta-D-glucopyranoside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . The molecular formula of this compound is C14H20O8S, and it has a molecular weight of 348.369 Da .
Preparation Methods
The synthesis of Methyl 6-O-tosyl-beta-D-glucopyranoside typically involves the tosylation of methyl beta-D-glucopyranoside. Tosylation is a chemical reaction where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. The reaction conditions often include the use of tosyl chloride (TsCl) and a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 6-O-tosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the tosyl group, yielding methyl beta-D-glucopyranoside.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form sulfonic acid derivatives
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 6-O-tosyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various glycosides and other complex molecules.
Biology: The compound is used to study enzyme-substrate interactions, particularly those involving glycosidases.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including anti-cancer and anti-viral drugs.
Industry: The compound is used in the production of surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of Methyl 6-O-tosyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. This property makes it useful in the synthesis of various derivatives and in studying enzyme kinetics .
Comparison with Similar Compounds
Methyl 6-O-tosyl-beta-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl beta-D-glucopyranoside: Lacks the tosyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 6-O-galloyl-beta-D-glucopyranoside: Contains a galloyl group instead of a tosyl group, leading to different reactivity and applications
The uniqueness of this compound lies in its tosyl group, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C14H20O8S |
|---|---|
Molecular Weight |
348.37 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O8S/c1-8-3-5-9(6-4-8)23(18,19)21-7-10-11(15)12(16)13(17)14(20-2)22-10/h3-6,10-17H,7H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
DBMMVDKCWRGJEG-RKQHYHRCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















